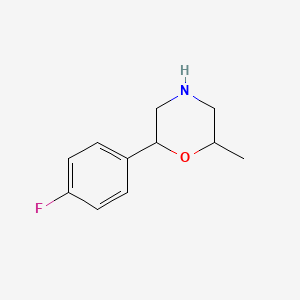
2-(4-Fluorophenyl)-6-methylmorpholine
概要
説明
The compound “2-(4-Fluorophenyl)-6-methylmorpholine” is a fluorinated compound, which suggests it could be used in the synthesis of various pharmaceuticals . Fluorinated compounds are often used in drug design due to their unique properties, such as increased lipophilicity and metabolic stability .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)-6-methylmorpholine” were not found, related compounds such as “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one” have been synthesized and characterized using various techniques .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . These techniques provide information about the compound’s functional groups, electronic structure, and three-dimensional molecular geometry .Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its molecular structure and functional groups. For instance, fluorinated compounds often participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined experimentally . These properties are important for understanding the compound’s behavior under different conditions.科学的研究の応用
Fluorescent Chemosensors
2-(4-Fluorophenyl)-6-methylmorpholine derivatives can be integral in the development of fluorescent chemosensors. These chemosensors have exhibited high selectivity and sensitivity for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of certain functional groups offers opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, making them valuable in various analytical applications (Roy, 2021).
Fluorination and Chemical Reactions
Research has explored the fluorination of morpholine derivatives, leading to the creation of highly fluorinated morpholines. This process involves complex chemical reactions and employs spectroscopic techniques for the product structure assignment, contributing to the understanding of reaction mechanisms and the development of new synthetic methods (Rendell & Wright, 1978).
Prodrug Development
Morpholine derivatives are utilized in the creation of water-soluble prodrugs. These compounds have been designed for optimal conversion in vivo, potentially offering new methods for drug delivery and improving the bioavailability of pharmaceutical compounds (Hale et al., 2000).
作用機序
The mechanism of action of a compound depends on its structure and the biological target it interacts with. While specific information on “2-(4-Fluorophenyl)-6-methylmorpholine” was not found, related compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
将来の方向性
The future directions for a compound like “2-(4-Fluorophenyl)-6-methylmorpholine” could involve further exploration of its potential therapeutic applications, given the biological activities observed for related compounds . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.
特性
IUPAC Name |
2-(4-fluorophenyl)-6-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBWYNPOQOBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-methylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
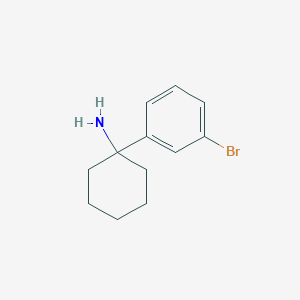
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
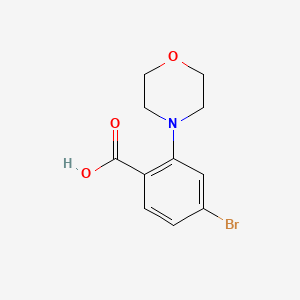
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)

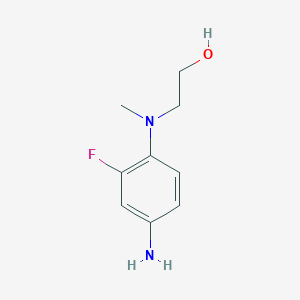
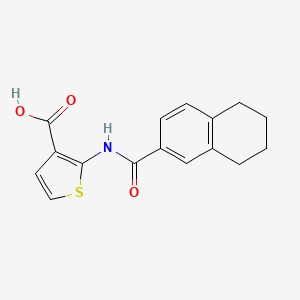
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
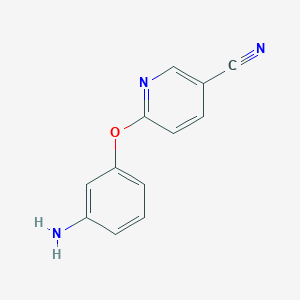
![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)
